3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-
Description
Molecular Architecture and Isomerization
The molecular architecture of 3-pyridinecarbonitrile, 6-(2-fluoroethoxy)- is characterized by a fundamental pyridine ring system bearing two distinct substituents that create a specific geometric arrangement. The compound possesses the molecular formula C₈H₇FN₂O with a molecular weight of 166.15 grams per mole, establishing it as a moderately sized heterocyclic molecule within the pyridinecarbonitrile family. The International Union of Pure and Applied Chemistry nomenclature designation 6-(2-fluoroethoxy)pyridine-3-carbonitrile accurately reflects the positional relationships of the functional groups attached to the six-membered aromatic ring.
The structural framework consists of a pyridine ring where the nitrogen atom occupies the 1-position, creating an electron-deficient aromatic system that influences the overall electronic distribution throughout the molecule. The carbonitrile functional group positioned at the 3-position introduces a linear geometry with the carbon-nitrogen triple bond extending perpendicular to the plane of the aromatic ring, contributing to the overall molecular dipole moment. This arrangement is consistent with the general structural characteristics observed in carbonitrile compounds, where the bond angle approaches linearity at approximately 176 degrees.
The 2-fluoroethoxy substituent at the 6-position creates a flexible side chain that extends from the aromatic core through an ether linkage. This substituent introduces conformational flexibility through the ethylene bridge connecting the aromatic ring to the terminal fluorine atom via the oxygen linkage. The conformational preferences of this side chain are influenced by both steric considerations and electronic effects arising from the electronegative fluorine atom. The Simplified Molecular Input Line Entry System representation C1=CC(=NC=C1C#N)OCCF clearly illustrates the connectivity pattern and confirms the structural arrangement.
Functional Group Interactions and Electronic Effects
The electronic characteristics of 3-pyridinecarbonitrile, 6-(2-fluoroethoxy)- are fundamentally governed by the interplay between the electron-withdrawing nitrile group and the electron-donating ether functionality, creating a complex electronic environment within the molecular structure. The nitrile group at the 3-position functions as a strong electron-withdrawing substituent through both inductive and resonance effects, significantly polarizing the pyridine ring and increasing the electrophilic character of the aromatic system. This electron withdrawal is particularly pronounced due to the direct attachment of the highly electronegative nitrogen atom through a triple bond, creating a substantial dipole moment that influences the entire molecular electronic distribution.
The fluoroethoxy substituent at the 6-position introduces competing electronic effects that modulate the overall electronic characteristics of the compound. The oxygen atom in the ether linkage provides electron density to the aromatic ring through resonance donation, partially counteracting the electron-withdrawing effects of the nitrile group. However, the presence of the highly electronegative fluorine atom at the terminal position of the ethoxy chain creates an inductive electron-withdrawing effect that propagates through the ether oxygen, reducing its electron-donating capacity compared to non-fluorinated ether substituents.
The positioning of these substituents creates a meta-relationship between the electron-withdrawing nitrile and the electron-donating ether oxygen, establishing a unique electronic environment where the effects are transmitted through the aromatic ring system. The meta-positioning means that direct resonance interaction between these groups is limited, and their electronic effects are primarily transmitted through the aromatic ring system rather than through direct conjugation. This arrangement results in a localized electronic environment where the nitrile group significantly influences positions 2, 4, and 6 of the pyridine ring, while the ether oxygen primarily affects positions 2 and 4.
Comparative Analysis with Analogous Pyridinecarbonitriles
The structural comparison of 3-pyridinecarbonitrile, 6-(2-fluoroethoxy)- with related pyridinecarbonitrile derivatives reveals significant variations in molecular architecture, electronic properties, and substitution patterns that influence their chemical behavior and applications. This comparative analysis provides insight into structure-activity relationships within the pyridinecarbonitrile family and demonstrates how specific substitution patterns affect molecular properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- | C₈H₇FN₂O | 166.15 | 942938-28-5 | Fluoroethoxy at 6-position |
| 3-Pyridinecarbonitrile | C₆H₄N₂ | 104.11 | 100-54-9 | Unsubstituted parent compound |
| 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | C₈H₅F₃N₂O | 202.13 | 159981-18-7 | Trifluoroethoxy at 6-position |
| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | C₆HCl₂FN₂ | 190.99 | 82671-02-1 | Multiple halogen substitutions |
| 2-Fluoropyridine-5-carbonitrile | C₆H₃FN₂ | 122.10 | 3939-12-6 | Fluorine at 2-position, nitrile at 5-position |
Properties
IUPAC Name |
6-(2-fluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDXQUOODQMNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (CAS No. 942938-28-5) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring with a cyano group and a fluoroethoxy substituent, which may influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name: 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-
- Molecular Formula: C10H10FN
- Molecular Weight: 179.19 g/mol
The presence of the fluoroethoxy group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.
The biological activity of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group may facilitate binding to enzymes or receptors, while the fluoroethoxy moiety can enhance lipophilicity, potentially improving cell membrane permeability.
Biological Activity
Research indicates that 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial effects against certain bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence suggesting it may inhibit cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in drug development.
Data Table: Biological Activities of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | |
| Anticancer | Breast cancer cell lines | |
| Enzyme Inhibition | Cytochrome P450 enzymes |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted on MCF-7 breast cancer cells to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.
Research Findings
Recent research has focused on synthesizing derivatives of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- to explore structure-activity relationships (SAR). Modifications to the fluoroethoxy group have shown promise in enhancing biological activity and selectivity toward specific targets.
Scientific Research Applications
Medicinal Chemistry Applications
Antibiotic Development
One of the primary applications of pyridine derivatives, including 3-Pyridinecarbonitrile, is in the development of antibiotics. Compounds derived from pyridinecarbonitrile structures have been shown to serve as precursors for fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections. For instance, similar compounds have been used to synthesize Gemifloxacin, a widely recognized antibiotic . The presence of the cyano group in these compounds enhances their biological activity by facilitating interaction with bacterial DNA gyrase and topoisomerase IV.
Radiolabeling for Imaging
3-Pyridinecarbonitrile derivatives are also utilized in the field of nuclear medicine. They can be radiolabeled with isotopes such as fluorine-18 for positron emission tomography (PET) imaging. This application is particularly relevant in oncology for tracking tumor responses to therapies . The ability to modify the pyridine ring allows for the introduction of various functional groups that can enhance imaging properties and target specificity.
Materials Science Applications
Polymer Synthesis
In materials science, 3-Pyridinecarbonitrile can be employed as a building block for synthesizing polymers with unique properties. The incorporation of pyridine-based monomers into polymer chains can impart thermal stability and chemical resistance, making them suitable for high-performance applications. These polymers can be used in coatings, adhesives, and other industrial applications where durability is crucial.
Fluorinated Materials
The fluorinated ethoxy group in 3-Pyridinecarbonitrile enhances its hydrophobic properties, making it useful in developing water-repellent materials. This characteristic is beneficial in coatings for textiles and construction materials that require resistance to moisture and staining .
Synthetic Intermediate
3-Pyridinecarbonitrile serves as an important synthetic intermediate in organic chemistry. Its structure allows for various substitution reactions that can lead to the formation of more complex molecules. For example, it can undergo nucleophilic substitution reactions to introduce different functional groups, expanding its utility in synthesizing diverse chemical entities .
Case Study 1: Synthesis of Fluoroquinolone Antibiotics
A notable case study involves the synthesis of fluoroquinolone antibiotics from pyridine derivatives. Researchers have demonstrated that 3-Pyridinecarbonitrile can be effectively utilized as a precursor to synthesize compounds like Enoxacin and Tosufloxacin through established synthetic pathways that involve cyclization and functionalization reactions .
Case Study 2: Radiolabeling Techniques
In another study focusing on radiolabeling techniques for PET imaging, researchers successfully synthesized a series of radiolabeled pyridine derivatives using 3-Pyridinecarbonitrile as a starting material. These compounds exhibited favorable pharmacokinetic profiles and were able to visualize tumor activity effectively in vivo .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Substituent Impact on Bioactivity
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with pyridine derivatives bearing halogen substituents (chlorine, fluorine) and a nitrile or cyanide precursor at the 3-position. The key challenge is the selective introduction of the 2-fluoroethoxy group at the 6-position while maintaining the cyano group at the 3-position.
Preparation of the 3-Pyridinecarbonitrile Core
The nitrile group at the 3-position is commonly introduced via nucleophilic substitution of a halogen (usually chlorine) by cyanide ions under mild conditions:
Cyanation Reaction:
Halogenated pyridine derivatives (e.g., 3-chloro-2-fluoro-5-trifluoromethylpyridine) are treated with potassium cyanide or sodium cyanide in aqueous or solvent-free conditions. The reaction is typically catalyzed by phase-transfer catalysts such as tricaprylylmethylammonium chloride or tetra-n-octylammonium bromide to enhance cyanide ion transfer into the organic phase.-
- Temperature: 10 to 60°C (preferably 20 to 40°C)
- Solvent: Water or solvent-free
- Catalyst loading: 0.01 to 10 mol %, preferably 1-5 mol %
- Cyanide equivalents: 1.0 to 1.5 molar equivalents
- Reaction time: Several hours until halogen conversion is >99% by HPLC
Advantages:
This method avoids heavy metal cyanides, uses mild conditions, and produces readily treatable waste streams. The process is scalable and cost-effective for industrial applications.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reactants/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyanation | Halogenated pyridine + KCN + phase transfer catalyst, water, 20-40°C, 4 h | 3-Cyanopyridine derivative |
| 2 | Hydroxylation or halogen substitution at 6-position | Starting pyridine derivative with leaving group or hydroxyl | Intermediate suitable for alkylation |
| 3 | Alkylation with 1-fluoro-2-iodoethane or fluorination of nosylate | Base, DMF/DMSO, RT to 60°C | 6-(2-Fluoroethoxy) substituted pyridinecarbonitrile |
Research Findings and Yield Data
Cyanation reactions using potassium cyanide and phase transfer catalysts routinely achieve yields above 85-90% with high purity (>95% by HPLC).
Alkylation steps to install the 2-fluoroethoxy group typically proceed in moderate to good yields (50-80%), depending on the leaving group and reaction conditions.
The overall synthetic route is efficient, scalable, and avoids toxic heavy metals or harsh reagents, making it suitable for pharmaceutical intermediate production.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value / Range | Comments |
|---|---|---|
| Cyanation catalyst | Tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide | 1-5 mol % loading |
| Cyanide source | Potassium cyanide (KCN) | 1.0-1.5 molar equivalents |
| Cyanation solvent | Water or solvent-free | Environmentally friendly |
| Cyanation temperature | 20-40°C | Mild conditions |
| Alkylation reagent | 1-Fluoro-2-iodoethane or nosylate precursor | For 2-fluoroethoxy installation |
| Alkylation solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Alkylation temperature | Room temperature to 60°C | Moderate heating |
| Overall yield (multi-step) | 50-90% depending on step | High purity achievable |
Q & A
Q. What are the common synthetic routes for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: Prepare a pyridine precursor with a leaving group (e.g., halogen) at the 6-position.
- Step 2: React with 2-fluoroethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the 2-fluoroethoxy group via nucleophilic substitution.
- Step 3: Introduce the nitrile group at the 3-position using cyanation reagents (e.g., CuCN or KCN) under reflux conditions .
Key Considerations:
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to optimize yield.
Q. How can spectroscopic techniques characterize 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and the 2-fluoroethoxy group (δ 4.5–4.8 ppm for OCH₂CF₂).
- ¹⁹F NMR: Detect fluorine signals near δ -220 ppm (fluoroethoxy group).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 5 ppm .
- IR Spectroscopy: Verify nitrile absorption at ~2200–2250 cm⁻¹ .
Advanced Research Questions
Q. How can fluorination efficiency be improved during synthesis?
Methodological Answer: Fluorination challenges (e.g., low yields) can be addressed by:
- Reagent Optimization: Use anhydrous KF in sulfolane at elevated temperatures (100–120°C) to enhance reactivity .
- Catalysis: Employ phase-transfer catalysts (e.g., 18-crown-6) to improve fluoride ion accessibility.
- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and reduce side reactions .
Q. How do electronic effects of substituents influence reactivity in pyridinecarbonitrile derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The nitrile group at the 3-position deactivates the pyridine ring, directing electrophilic substitutions to the 2- or 4-positions.
- Fluoroethoxy Group: The fluorine atom increases electronegativity, enhancing the leaving group ability in subsequent reactions. Computational studies (e.g., DFT) can predict regioselectivity and transition states .
Q. How should researchers address contradictory yield data in similar reactions?
Methodological Answer:
- Variable Control: Ensure consistent purity of starting materials (e.g., via recrystallization or column chromatography).
- Reaction Monitoring: Use in-situ techniques (e.g., FTIR or GC-MS) to detect intermediates.
- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) affecting yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
